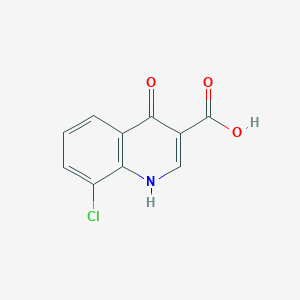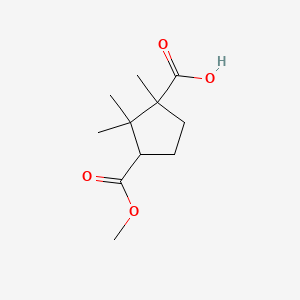![molecular formula C14H11N3OS B1347674 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol CAS No. 26028-88-6](/img/structure/B1347674.png)
4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a mercapto group (-SH) and a phenol group (-OH) attached to a triazole ring, which is further substituted with a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target cadmium ions .
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of nanoparticles for the removal of cadmium ions .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antimicrobial activities , suggesting that they may interfere with the biochemical pathways of microorganisms.
Result of Action
Compounds with similar structures have been reported to exhibit antimicrobial activities , indicating that they may have a bactericidal or bacteriostatic effect.
Action Environment
It’s worth noting that similar compounds have been used in the synthesis of nanoparticles for the removal of cadmium ions, suggesting that they may be effective in various environmental conditions .
Análisis Bioquímico
Biochemical Properties
4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the triazole ring in the compound can bind to the iron in the heme moiety of cytochrome P450 enzymes, affecting their function . Additionally, the phenolic group can participate in hydrogen bonding, further modulating enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit the activity of certain enzymes, leading to changes in cellular metabolism and gene expression . Moreover, its antioxidant properties help protect cells from oxidative stress, thereby maintaining cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The triazole ring can bind to metal ions, such as iron, in enzymes, inhibiting their activity . This binding can lead to changes in enzyme conformation and function. Additionally, the phenolic group can form hydrogen bonds with amino acid residues in proteins, further influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and antioxidant activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and antioxidant activity . At higher doses, it can cause toxic effects, including cellular damage and oxidative stress . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and, consequently, metabolic flux . The compound can also affect metabolite levels, particularly those related to oxidative stress and antioxidant defense .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is often found in the cytoplasm and mitochondria, where it can interact with enzymes and proteins involved in metabolic processes . Its localization to these compartments is crucial for its activity and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with substituted benzaldehydes, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted phenols from electrophilic aromatic substitution .
Aplicaciones Científicas De Investigación
4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-ol
- 4-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)-1,3-benzenediol
Uniqueness
4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol is unique due to the presence of both mercapto and phenol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
3-(4-hydroxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-12-8-6-10(7-9-12)13-15-16-14(19)17(13)11-4-2-1-3-5-11/h1-9,18H,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQHFMIKRTUVNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419946 |
Source


|
| Record name | 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26028-88-6 |
Source


|
| Record name | 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate](/img/structure/B1347594.png)
![2-[(4-Methoxy-phenylamino)-methyl]-phenol](/img/structure/B1347597.png)










